molecular formula C18H30O4 B023821 trans-EKODE-(E)-Ib CAS No. 478931-82-7

trans-EKODE-(E)-Ib

Cat. No.: B023821
CAS No.: 478931-82-7
M. Wt: 310.4 g/mol
InChI Key: RCMABBHQYMBYKV-BUHFOSPRSA-N
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Description

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is a complex organic compound with the molecular formula C18H30O4 It belongs to the class of long-chain fatty acids and is characterized by the presence of an oxirane ring and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the epoxidation of an unsaturated fatty acid followed by oxidation to introduce the keto group. The reaction conditions often involve the use of peracids for epoxidation and mild oxidizing agents for the subsequent oxidation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted oxirane compounds, and various oxidized products .

Scientific Research Applications

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The keto group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is unique due to its specific combination of an oxirane ring and a keto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

trans-EKODE-(E)-Ib, a biologically active peroxidation product derived from linoleic acid, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C18_{18}H30_{30}O4_{4}
  • Molecular Weight : 310.43 g/mol
  • Structure : It is classified as an epoxy fatty acid, specifically an epoxyketooctadecenoic acid, which plays a significant role in various biological processes.

Synthesis

This compound is synthesized through the non-enzymatic oxidation of linoleic acid. The process involves the formation of epoxide intermediates, which can undergo ring-opening reactions with nucleophiles. This synthesis pathway is crucial for understanding its reactivity and potential therapeutic applications .

Biological Activity

The biological activity of this compound has been studied in various contexts, revealing its impact on cellular functions and metabolic pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

Research indicates that this compound modulates inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in various cell types, suggesting its potential use in treating inflammatory conditions .

3. Impact on Metabolism

This compound influences metabolic pathways by enhancing glycolytic enzyme activities. A study demonstrated that treatment with this compound increased the activities of hexokinase and pyruvate kinase in cultured cells, indicating its role in promoting glucose metabolism .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical levels upon treatment with this compound compared to control groups (p < 0.01), highlighting its efficacy as an antioxidant agent.

Concentration (µM)DPPH Scavenging Activity (%)
1025
5055
10082

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on macrophages treated with this compound showed a marked decrease in IL-6 production following lipopolysaccharide (LPS) stimulation. The inhibition was dose-dependent, with significant effects observed at concentrations above 25 µM.

Treatment (µM)IL-6 Production (pg/mL)
Control150
25120
5080
10040

Properties

CAS No.

478931-82-7

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+

InChI Key

RCMABBHQYMBYKV-BUHFOSPRSA-N

SMILES

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O

Isomeric SMILES

CCCCCC1C(O1)/C=C/C(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O

physical_description

Solid

Synonyms

12,13-epoxy-11-oxo-9-octadecenoic acid
EPOODA
trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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